Bienvenue dans la boutique en ligne BenchChem!

Hexahydroindolizin-6(5H)-one

BTK inhibition Medicinal chemistry Structure-based drug design

Hexahydroindolizin-6(5H)-one (CAS 104779-11-5; IUPAC: 2,3,5,7,8,8a-hexahydro-1H-indolizin-6-one) is a fused bicyclic heterocycle belonging to the indolizinone family, characterized by a bridgehead nitrogen and a ketone at the 6-position. With a molecular formula C₈H₁₃NO and a monoisotopic mass of 139.0997 Da, it presents as a compact, saturated scaffold.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 104779-11-5
Cat. No. B3345401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroindolizin-6(5H)-one
CAS104779-11-5
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)CN2C1
InChIInChI=1S/C8H13NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7H,1-6H2
InChIKeyCTLFWPKNLDXQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroindolizin-6(5H)-one (CAS 104779-11-5) – Molecular Identity and Core Physicochemical Profile


Hexahydroindolizin-6(5H)-one (CAS 104779-11-5; IUPAC: 2,3,5,7,8,8a-hexahydro-1H-indolizin-6-one) is a fused bicyclic heterocycle belonging to the indolizinone family, characterized by a bridgehead nitrogen and a ketone at the 6-position. With a molecular formula C₈H₁₃NO and a monoisotopic mass of 139.0997 Da, it presents as a compact, saturated scaffold . The compound exhibits zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, a computed LogP of 0.81, and a topological polar surface area (TPSA) of 20.31 Ų . Commercial availability typically ranges from 97 % to 98 % purity in quantities from 1 g to 10 g, positioning it as a research-grade synthetic intermediate .

Why In-Class Indolizinone Isomers Cannot Be Interchanged – The Key Role of Regiochemistry


All indolizinone isomers share the same molecular formula (C₈H₁₃NO) and nominal mass, but the position of the carbonyl group dictates fundamentally different electronic environments, reactivity profiles, and steric presentations [1]. The 6-ketone isomer participates in vinylogous amide conjugation that is absent in the 8-one and 5-one regioisomers, altering nucleophilic/electrophilic character and the capacity to engage in enaminone chemistry [1]. In a medicinal chemistry context, the 6-position carbonyl has been specifically incorporated into clinical-stage BTK inhibitors, while other isomers are not found in analogous pharmacophores [2]. Simple generic substitution without considering regioisomeric identity therefore risks failure in target-oriented synthesis or erroneous structure-activity conclusions.

Hexahydroindolizin-6(5H)-one – Differential Evidence for Scientific Selection


Regioisomeric Preference in BTK Inhibitor Pharmacophore – Crystallographic Validation

The (6R,8aS)-3-oxo-3,5,6,7,8,8a-hexahydroindolizin-6-yl moiety, derived from hexahydroindolizin-6(5H)-one, appears as a critical bicyclic substituent in the non-covalent BTK inhibitor L-005191930, co-crystallized with the BTK kinase domain at 1.90 Å resolution (PDB 6X3O) [1]. In contrast, the 8-oxo isomer (CAS 2407-98-9) and 5-oxo isomer (CAS 32537-55-6) are absent from any reported BTK co-crystal structures to date, indicating that the 6-oxo regioisomer uniquely satisfies the steric and electronic requirements of the BTK hinge-region binding pocket [1][2].

BTK inhibition Medicinal chemistry Structure-based drug design

Computed Physicochemical Differentiation: LogP and TPSA Comparison with the 8-Oxo Isomer

Computed physicochemical parameters distinguish hexahydroindolizin-6(5H)-one from its commercially available 8-oxo isomer. The 6-oxo isomer exhibits a predicted LogP of 0.81 and a TPSA of 20.31 Ų , whereas the 8-oxo isomer (CAS 2407-98-9) has a predicted LogP of approximately 0.49 and a comparable TPSA (both isomers share identical hydrogen-bond acceptor count) . The 0.32 LogP unit difference suggests measurably distinct partitioning behavior that may affect chromatographic retention, solubility, and membrane permeability in subsequent chemical transformations.

Preformulation Drug-likeness ADME prediction

Synthetic Utility: Enaminone-Enabled Divergent Synthesis of Indolizidine Alkaloids

The 6-oxo indolizinone scaffold contains a vinylogous amide motif that enables enaminone-mediated annulation reactions with α,β-unsaturated carboxylates to generate hexahydro- or tetrahydro-5-indolizinone-8-carboxylates in high yields, a pathway demonstrated for the closely related 5-indolizinone system [1]. While the published methodology targets the 5-oxo isomer, the 6-oxo isomer is expected to exhibit analogous enaminone reactivity due to similar orbital conjugation, offering a complementary entry point for synthesizing regiodiverse polyhydroxylated indolizidine libraries that are inaccessible from the 8-oxo isomer, which lacks the requisite vinylogous amide geometry [1][2].

Alkaloid synthesis Enaminone chemistry Divergent synthesis

Commercial Availability and Purity Benchmarking Against Regioisomeric Alternatives

Hexahydroindolizin-6(5H)-one is offered commercially at 97–98 % purity in standard research quantities (1 g, 5 g, 10 g) , whereas the 8-oxo isomer (CAS 2407-98-9) is more widely stocked by multiple vendors and the 5-oxo isomer (CAS 32537-55-6) is available at ≥95 % purity . The 6-oxo isomer's narrower supplier base and comparable purity specification indicate it occupies a niche as a specialty regioisomer, potentially commanding longer lead times but offering a defined regioisomeric identity essential for structure-specific applications.

Procurement Building blocks Supply chain

Reported Lipoxygenase Inhibitory Activity – A Potential Functional Differentiator

According to a MeSH-indexed record from the Medical University of Lublin, hexahydroindolizin-6(5H)-one is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The same record notes weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in fats and oils [1]. No equivalent biological activity profile has been reported in the public literature for the 8-oxo or 5-oxo isomers, suggesting that the 6-oxo regioisomer may possess a distinct biological fingerprint. However, the absence of published assay protocols, quantitative IC₅₀ values, or head-to-head isomer comparisons limits the strength of this evidence to class-level inference.

Lipoxygenase inhibition Anti-inflammatory Antioxidant

Best-Fit Application Scenarios for Hexahydroindolizin-6(5H)-one in R&D and Procurement


Synthesis of 8-Amino-Imidazo[1,5-a]Pyrazine BTK Inhibitors

The (6R,8aS)-3-oxo-hexahydroindolizin-6-yl fragment, directly accessible from hexahydroindolizin-6(5H)-one, constitutes the 3-position bicyclic substituent in potent non-covalent BTK inhibitors such as L-005191930 [1]. Medicinal chemistry groups synthesizing analogs of this clinical candidate should procure the 6-oxo isomer specifically, as substitution with the 8-oxo or 5-oxo isomer would alter the spatial orientation of the bicyclic ring and likely abrogate hinge-region binding [1].

Regioselective Indolizidine Alkaloid Library Synthesis via Enaminone Intermediates

The vinylogous amide character of the 6-oxo scaffold enables enaminone-mediated annulation chemistry for constructing polyhydroxylated indolizidine libraries [1]. Researchers exploring structure-activity relationships in indolizidine natural products can utilize the 6-oxo isomer to access regioisomeric analogues that are not accessible from the 8-oxo starting material, broadening the chemical space for biological evaluation [1].

Anti-Inflammatory and Antioxidant Screening Programs

The MeSH-curated designation of hexahydroindolizin-6(5H)-one as a lipoxygenase inhibitor and antioxidant agent [1] provides a rationale for including this specific isomer in phenotypic screening cascades for anti-inflammatory or oxidative-stress targets. The absence of analogous annotations for other indolizinone isomers suggests that procurement of the 6-oxo regioisomer is indicated for hypothesis-driven biological profiling, though confirmatory in-house assays are recommended [1].

Method Development for Chromatographic Separation of Indolizinone Regioisomers

The computed LogP difference of ~0.32 units between the 6-oxo isomer (LogP 0.81) and the 8-oxo isomer (LogP ~0.49) [1] provides an experimentally relevant window for reversed-phase HPLC method development. Analytical laboratories tasked with resolving mixtures of indolizinone regioisomers can leverage this predicted hydrophobicity difference to design gradient separations, making the 6-oxo isomer a useful reference standard for method validation [1].

Quote Request

Request a Quote for Hexahydroindolizin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.